molecular formula C11H8N2O2 B1290336 [2,4'-Bipyridine]-5-carboxylic acid CAS No. 216867-60-6

[2,4'-Bipyridine]-5-carboxylic acid

Cat. No. B1290336
M. Wt: 200.19 g/mol
InChI Key: IPTNXNQDWPFXQB-UHFFFAOYSA-N
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Description

“[2,4’-Bipyridine]-5-carboxylic acid” is a derivative of bipyridine, which is a family of organic compounds consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . They are significant in pesticides and coordination chemistry .


Synthesis Analysis

The synthesis of bipyridines involves various strategies. One approach is the formation of C2−C2′ bond by the dimerization of (activated) pyridines . Another method is the C−H bond heteroarylation of activated pyridine . Late-stage functionalization of (activated) 2,2’-bipyridines, including photoredox processes, is also a common approach .


Molecular Structure Analysis

Bipyridines have a unique molecular structure where two pyridine moieties are linked by a bond between positions C-2 and C-2’ . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .


Chemical Reactions Analysis

Bipyridines are used as coformers and ligands in coordination chemistry . They can form multiple solid-state forms, including anhydrate, dihydrate, and eight solvates with carboxylic acids . The thermodynamic driving force for disolvate formation is confirmed by lattice and interaction energy calculations .


Physical And Chemical Properties Analysis

Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . They have a molecular weight of 156.18 g/mol .

Scientific Research Applications

Synthesis of Bipyridine Derivatives

Scientific Field

Organic Chemistry

Summary of the Application

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Methods of Application

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst. Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

Results or Outcomes

This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Functionalization of Carbon Black for Fuel Cells

Scientific Field

Material Science

Summary of the Application

The rapid oxidation of carbon black (CB) is a major drawback for its use as a catalyst support in polymer electrolyte fuel cells .

Methods of Application

Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] (BiPyPBI) is synthesized as a conducting polymer and used to functionalize the surface of CB and homogenously anchor platinum metal nanoparticles (Pt-NPs) on a CB surface .

Results or Outcomes

The BiPyPBI-based CB catalyst exhibited remarkable catalytic activity towards oxygen reduction reactions. The onset potential and the diffusion-limiting current density reached 0.66 V and 5.35 mA cm −2, respectively .

Histone Demethylation

Scientific Field

Biochemistry

Summary of the Application

Histone demethylation plays a critical role in controlling gene transcription. Aberrant demethylation may play a causal role in diseases such as cancer .

Methods of Application

The details of the application methods are not specified in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Electrochemical Impedance Spectroscopy and Electrochemiluminescence

Scientific Field

Electrochemistry

Summary of the Application

An efficient aptasensor was developed in which graphene oxide (GO) was employed as an indicator for both electrochemical impedance spectroscopy and electrochemiluminescence (ECL) signal generation .

Methods of Application

The aptasensor was fabricated by self-assembling the ECL probe of a thiolated adenosine triphosphate binding .

Safety And Hazards

Bipyridines can form an explosive mixture with air . Thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to keep the product and empty container away from heat and sources of ignition .

Future Directions

The future directions of bipyridines research could involve expanding the solid form landscape of bipyridines . This could include further exploration of their use as coformers and ligands in coordination chemistry . Another potential direction could be the synthesis of non-centrosymmetric dipolar 4,4′-bipyridines .

properties

IUPAC Name

6-pyridin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTNXNQDWPFXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627666
Record name [2,4'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,4'-Bipyridine]-5-carboxylic acid

CAS RN

216867-60-6
Record name [2,4'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,4'-bipyridine]-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Tafesse, T Kanemasa, N Kurose, J Yu… - Journal of medicinal …, 2014 - ACS Publications
A series of novel tetrahydropyridinecarboxamide TRPV1 antagonists were prepared and evaluated in an effort to optimize properties of previously described lead compounds from …
Number of citations: 19 pubs.acs.org

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